5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine
Description
5-Bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. Its structure includes:
- Bromine at position 5, enhancing electrophilicity and enabling cross-coupling reactions.
- Isopentyl (3-methylbutyl) at N3, contributing to lipophilicity and steric bulk.
- Methyl at position 2, stabilizing the aromatic system .
This compound is synthesized via alkylation under phase-transfer catalysis (PTC) conditions, reacting 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides . Its structural features make it a candidate for antimicrobial and kinase inhibitor applications .
Properties
IUPAC Name |
5-bromo-2-methyl-3-(3-methylbutyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c1-8(2)6-7-16-9(3)14-10-4-5-11(13)15-12(10)16/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRIOZXWYHKJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCC(C)C)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677282 | |
| Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263281-65-7 | |
| Record name | 5-Bromo-2-methyl-3-(3-methylbutyl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate compound can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve solid-liquid phase transfer catalysis, which allows for the isolation of regioisomers .
Chemical Reactions Analysis
5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation Reactions: The compound can undergo alkylation reactions to introduce additional alkyl groups at various positions.
Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist of angiotensin II and thromboxane A2 receptors, which are involved in various physiological processes . The compound’s ability to modulate these receptors can lead to therapeutic effects in conditions such as hypertension and inflammation .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Imidazo[4,5-b]pyridine Derivatives
Key Observations :
- Halogen Position : Bromine at position 5 (target compound) vs. 6 (e.g., 6-bromo derivatives) alters electronic distribution and reactivity .
- Aromatic vs. Aliphatic Groups : Phenyl () and furan () substituents introduce π-π stacking capabilities, unlike aliphatic chains.
Electronic and Reactivity Profiles
Table 2: DFT-Calculated Electronic Properties (B3LYP/6-311G)
Insights :
- The target compound’s Δε (0.148 a.u.) indicates moderate kinetic stability, balancing nucleophilicity (HOMO) and electrophilicity (LUMO).
- Bulky isopentyl lowers Δε compared to phenyl-substituted derivatives, suggesting softer electrophilic character .
Highlights :
- The isopentyl group enhances antimicrobial potency compared to chloro analogs, likely due to improved membrane penetration .
- Bromo vs. Chloro : Bromine’s higher electronegativity and polarizability improve kinase inhibition (PAK4 IC50: 12–18 nM vs. 45–60 nM for chloro) .
- Phenyl Derivatives : Exhibit stronger anticancer activity (e.g., MCF-7 IC50: 25–50 µM) via π-π interactions with cellular targets .
Biological Activity
5-Bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 1263281-65-7) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₂H₁₆BrN₃
- Molecular Weight : 282.18 g/mol
- Structure : The compound features a bromine atom at the 5-position, an isopentyl group at the 3-position, and a methyl group at the 2-position.
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Receptor Antagonism : It acts as an antagonist for angiotensin II and thromboxane A2 receptors, which play crucial roles in cardiovascular functions and inflammatory responses.
- Cell Signaling Pathways : The compound influences various signaling pathways associated with cell proliferation and apoptosis, indicating potential anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Potential
Several studies have explored the anticancer effects of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells. For instance, it exhibited an IC₅₀ value of approximately 6.6 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through both intrinsic and extrinsic pathways, significantly reducing cell viability in a dose-dependent manner .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
